[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-o-tolyl-methanone
Description
[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-o-tolyl-methanone is a piperazine-derived compound featuring a 4-amino-2-chlorophenyl group and an o-tolyl methanone substituent. The amino and chloro groups on the phenyl ring may enhance hydrogen bonding and hydrophobic interactions with biological targets, while the o-tolyl methanone contributes steric and electronic effects that influence binding affinity and metabolic stability.
Properties
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-13-4-2-3-5-15(13)18(23)22-10-8-21(9-11-22)17-7-6-14(20)12-16(17)19/h2-7,12H,8-11,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZNWOFMMCTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-o-tolyl-methanone typically involves the reaction of 4-amino-2-chloroaniline with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting intermediate is then reacted with o-tolyl-methanone to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the tolyl-methanone moiety, converting it to an alcohol.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used as a ligand in receptor binding studies or as a probe to investigate enzyme activity.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-o-tolyl-methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Several piperazine derivatives share structural similarities with the target compound, differing primarily in substituent groups:
Key Observations :
- The 3-methylbutanoyl group () increases lipophilicity (predicted density: 1.192 g/cm³) and may improve membrane permeability but reduce aqueous solubility. The trifluoromethyl (CF₃) group () enhances metabolic stability and electronegativity, favoring interactions with hydrophobic pockets in enzymes or receptors.
- The chloro and amino groups on the phenyl ring are critical for hydrogen bonding and electrostatic interactions, as seen in antitumor and antipsychotic piperazine derivatives .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s moderate lipophilicity (XLogP3 ~2.3–3.0) balances membrane permeability and solubility, making it more drug-like than the highly lipophilic CF₃-thiophene derivative (XLogP3 = 4.5) .
- A TPSA of ~62.7 Ų (furan analog) suggests favorable blood-brain barrier penetration, aligning with CNS-targeting piperazines .
Pharmacological Potential
- Antitumor Activity: Piperazines with chloro and amino groups (e.g., ) show activity against prostate, breast, and leukemia cell lines. The target compound’s 4-amino-2-chlorophenyl group may enhance DNA intercalation or kinase inhibition.
- CNS Applications : The o-tolyl group’s steric bulk may reduce first-pass metabolism compared to smaller analogs, extending half-life in psychiatric applications .
- Antimicrobial Potential: Thiophene and CF₃-substituted derivatives exhibit antifungal and antibacterial activity , suggesting the target compound could be modified for similar uses.
Biological Activity
[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-o-tolyl-methanone, also known by its CAS number 640759-19-9, is a synthetic organic compound with potential therapeutic applications. Its structure features a piperazine moiety, which is commonly associated with various biological activities, including antibacterial, antichlamydial, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C18H20ClN3O
- Molecular Weight : 329.82 g/mol
- Structural Characteristics : The compound contains an o-tolyl group and a chlorinated phenyl ring, which contribute to its biological properties.
Antibacterial Activity
Research indicates that compounds with similar piperazine structures exhibit significant antibacterial properties. In a study assessing various derivatives, it was found that modifications in the piperazine ring and substituents significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Neisseria meningitidis and Haemophilus influenzae, showing moderate activity levels (64 μg/mL and 16 μg/mL respectively) .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 μg/mL |
| ACP1b | H. influenzae | 16 μg/mL |
Antichlamydial Activity
The compound has been identified as a potential candidate for treating Chlamydia infections. Preliminary studies demonstrated that modifications to the piperazine moiety could enhance selectivity and potency against Chlamydia trachomatis. The inclusion of electron-withdrawing groups was found to improve biological activity, suggesting a structure-activity relationship that could inform future drug development .
The mechanism by which this compound exerts its biological effects involves interaction with specific bacterial enzymes or pathways. For instance, compounds derived from similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for bacterial survival .
Toxicity Studies
Toxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies have indicated that derivatives of this compound do not exhibit significant toxicity towards human cell lines at therapeutic concentrations. However, further studies are needed to fully understand the mutagenicity and long-term effects on human health .
Study 1: Efficacy Against Chlamydia
In a controlled laboratory setting, researchers synthesized several derivatives of the compound and tested their efficacy against Chlamydia in HEp-2 cells. The results showed that certain modifications led to a reduction in chlamydial inclusion numbers and sizes, indicating effective eradication of the pathogen without cytotoxic effects on host cells .
Study 2: Antibacterial Spectrum
A comprehensive study evaluated the antibacterial spectrum of various piperazine derivatives, including our compound. It was found that while some derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, others were less effective, highlighting the importance of structural variations in determining biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
